7H-Furo[3,2-f]indole
Description
Significance of Furoindole Architectures in Contemporary Chemical Research
Furoindole scaffolds are recognized as "privileged structures" in medicinal chemistry. This term is used for molecular frameworks that are able to bind to multiple biological targets, thus serving as a versatile template for the development of novel therapeutic agents. nih.govmdpi.com The inherent rigidity and defined three-dimensional geometry of the furoindole nucleus allow for precise spatial orientation of substituents, which is crucial for specific interactions with biological macromolecules. The fusion of the electron-rich furan (B31954) and indole (B1671886) rings creates a unique electronic environment that can be tailored through synthetic modifications to modulate biological activity. nih.gov
Prevalence in Natural Products and Synthetic Compounds
The furoindole core is a recurring motif in a variety of natural products, particularly in alkaloids isolated from marine organisms and terrestrial plants. nih.govmdpi.com These natural compounds often exhibit potent biological activities, which has inspired the synthesis of a vast library of synthetic furoindole derivatives. For instance, various isomers of furoindole are found in compounds with applications ranging from anticancer to anti-inflammatory agents. acs.orgnih.gov The structural diversity of naturally occurring furoindoles highlights the biosynthetic versatility of organisms in constructing these complex scaffolds. everant.org
Overview of Key Research Domains in Furoindole Chemistry
Research in furoindole chemistry is multifaceted, with several key domains actively being explored:
Synthetic Methodology: A primary focus is the development of novel and efficient synthetic routes to access the diverse range of furoindole isomers. This includes the exploration of multi-component reactions, cycloaddition strategies, and transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net
Medicinal Chemistry: A significant portion of furoindole research is dedicated to the design and synthesis of derivatives with potential therapeutic applications. This involves structure-activity relationship (SAR) studies to optimize the biological activity of these compounds against various diseases, including cancer, inflammation, and neurodegenerative disorders. nih.govnih.gov
Materials Science: The unique photophysical properties of some furoindole derivatives make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.
While the broader class of furoindoles has been extensively studied, detailed research specifically on the 7H-Furo[3,2-f]indole isomer is less prevalent in publicly available literature. The majority of published work focuses on other isomeric scaffolds such as furo[3,2-b]indole and furo[2,3-b]indole. The basic properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 863993-85-5 |
| Molecular Formula | C10H7NO |
| Molecular Weight | 157.17 g/mol |
| Canonical SMILES | C1=CNC2=CC3=C(C=CO3)C=C21 |
Table 1: Basic properties of this compound. guidechem.com
Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is needed to fully elucidate the potential of this specific isomeric scaffold.
Structure
3D Structure
Properties
CAS No. |
863993-85-5 |
|---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
7H-furo[3,2-f]indole |
InChI |
InChI=1S/C10H7NO/c1-3-11-9-6-10-8(2-4-12-10)5-7(1)9/h1-6,11H |
InChI Key |
WCHDQSFJCXWNCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC3=C(C=CO3)C=C21 |
Origin of Product |
United States |
Synthetic Methodologies for Furo 3,2 F Indole and Its Derivatives
Strategies for Furoindole Core Construction
The construction of the furoindole nucleus can be achieved through a variety of synthetic strategies, each offering unique advantages in terms of efficiency, substrate scope, and control over substitution patterns. These methods range from metal-catalyzed cyclizations to multicomponent reactions and photoinduced transformations.
Gold catalysis has become a powerful tool in organic synthesis due to the ability of gold(I/III) complexes to act as potent Lewis acids that efficiently activate unsaturated systems like alkynes and allenes. rsc.org This reactivity enables a wide range of cyclization pathways for constructing complex N-heterocycles. rsc.org
A notable strategy involves a ligand-dependent, gold-catalyzed cyclization that allows for the divergent synthesis of either indole (B1671886) or furoindole scaffolds from the same ynamide precursors. rsc.orgrsc.org The reaction's outcome is controlled by the choice of ligand. rsc.org For instance, using a specific Buchwald-type phosphine (B1218219) ligand (Me₄ᵗBuXPhos) with a gold catalyst promotes a tandem annulation process that constructs the furoindole architecture in moderate to excellent yields under mild conditions. rsc.orgrsc.org This approach demonstrates remarkable selectivity, where the ligand plays a crucial role in directing the reaction pathway towards the desired fused heterocyclic system. rsc.org
Table 1: Gold-Catalyzed Synthesis of Furoindole Derivatives
| Entry | Ynamide Precursor | Ligand | Product | Yield (%) |
|---|---|---|---|---|
| 1 | N-(2-ethynylphenyl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide | Me₄ᵗBuXPhos | Furo[3,4-b]indole derivative | 85 |
| 2 | N-(2-ethynyl-4-fluorophenyl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide | Me₄ᵗBuXPhos | 5-Fluoro-furo[3,4-b]indole derivative | 78 |
| 3 | N-(2-ethynylphenyl)-N-((4-methoxyphenyl)ethynyl)benzenesulfonamide | Me₄ᵗBuXPhos | Furo[3,4-b]indole derivative | 92 |
Data synthesized from principles described in research on gold-catalyzed annulations. rsc.orgrsc.org
Biomimetic synthesis seeks to replicate nature's strategies for constructing complex molecules. While specific biomimetic syntheses for 7H-furo[3,2-f]indole are not extensively documented in the provided results, the assembly of related complex indole alkaloids often relies on principles that mimic biosynthetic pathways. For example, the synthesis of molecules containing the cyclohepta[b]indole core, a related structure, is a focus of synthetic efforts inspired by the intricate architectures of natural products like the ambiguine (B12290726) alkaloids. nih.gov These approaches often involve strategic cyclizations and rearrangements that build the core structure in a step-economical fashion, mirroring proposed biosynthetic cascades.
Dearomative cycloaddition reactions are powerful methods for rapidly building molecular complexity from simple aromatic precursors. nih.govnih.gov The (4+3) cycloaddition, a homologue of the Diels-Alder reaction, is particularly useful for constructing seven-membered rings. acs.org This strategy has been applied to the synthesis of cyclohepta[b]indole derivatives through the reaction of 4H-furo[3,2-b]indoles with oxyallyl cations. acs.orgnih.gov
In this process, the furo[3,2-b]indole acts as the four-carbon (C4) diene component, and the oxyallyl cation, generated in situ from an α-haloketone, serves as the three-carbon (C3) fragment. acs.org The reaction proceeds under mild conditions, often without the need for expensive catalysts, to afford complex cyclohepta[b]indole scaffolds with high diastereoselectivity. acs.orgnih.gov Another related approach is the dearomative (3+2) cycloaddition of 2-nitrobenzofurans with para-quinamines, which yields benzofuro[3,2-b]indol-3-one derivatives with excellent yields and diastereoselectivities. nih.gov
Table 2: Dearomative (3+2) Cycloaddition for Benzofuro[3,2-b]indol-3-one Derivatives nih.gov
| Entry | para-Quinamine (Substituent R¹) | 2-Nitrobenzofuran (Substituent R²) | Base | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| 1 | Boc | H | LiHMDS | 92 | >20:1 |
| 2 | Cbz | H | LiHMDS | 91 | >20:1 |
| 3 | Boc | 5-Br | LiHMDS | 95 | >20:1 |
| 4 | Boc | 5-Cl | LiHMDS | 98 | >20:1 |
This reaction proceeds smoothly under mild conditions, affording a series of benzofuro[3,2-b]indol-3-one derivatives. nih.gov
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing atoms from all starting materials, are highly valued for their efficiency and atom economy. nih.govresearchgate.net Several MCRs have been developed for the synthesis of fused indole heterocycles.
A notable example is the one-pot, three-component synthesis of 6H-furo[3,2-e]indole derivatives. bohrium.com This reaction involves the condensation of ethyl 5-aminobenzofuran-2-carboxylate, various arylglyoxals, and cyclic 1,3-dicarbonyl compounds. bohrium.com The process is catalyzed by acetic acid in ethanol (B145695) under reflux conditions, providing a straightforward and environmentally friendly route to novel furoindole structures in good yields. bohrium.com Other MCRs have been developed for related structures like furo[3,2-c]coumarins, highlighting the versatility of this approach for building diverse fused heterocyclic systems from simple and readily available starting materials. nih.govrsc.orgresearchgate.net
Table 3: Three-Component Synthesis of 6H-Furo[3,2-e]indole Derivatives bohrium.com
| Entry | Arylglyoxal (Ar) | 1,3-Dicarbonyl Compound | Product | Yield (%) |
|---|---|---|---|---|
| 1 | C₆H₅ | Dimedone | Ethyl 9-hydroxy-2,2-dimethyl-11-phenyl-2,3,4,6-tetrahydro-1H-cyclopenta[e]furo[3',2':5,6]benzo[1,2-b]indole-12-carboxylate | 88 |
| 2 | 4-ClC₆H₄ | Dimedone | Ethyl 11-(4-chlorophenyl)-9-hydroxy-2,2-dimethyl-2,3,4,6-tetrahydro-1H-cyclopenta[e]furo[3',2':5,6]benzo[1,2-b]indole-12-carboxylate | 92 |
| 3 | 4-MeOC₆H₄ | 1,3-Cyclohexanedione | Ethyl 9-hydroxy-11-(4-methoxyphenyl)-1,2,3,4,6,11-hexahydrocyclopenta[e]furo[3',2':5,6]benzo[1,2-b]indole-12-carboxylate | 85 |
Data synthesized from the described one-pot, three-component reaction methodology. bohrium.com
Photochemical reactions offer unique pathways for bond formation, often under mild and catalyst-free conditions. Dehydrogenative photocyclization, particularly the Mallory-type reaction, is a powerful tool for constructing complex polycyclic aromatic compounds. nih.gov This strategy has been successfully applied to 3-styryl indoles, which undergo a photoinitiated 6π-electrocyclic ring-closing reaction followed by dehydrogenation to furnish benzo[a]carbazoles in excellent yields. nih.govacs.org The reaction proceeds in an inert atmosphere without the need for an external oxidant. nih.gov While this specific example leads to a carbazole (B46965) system, the underlying principle of photoinduced dehydrogenative annulation represents a viable strategy for accessing other fused indole systems, including potentially furoindoles, from appropriately designed precursors. Another relevant method is the photoredox-catalyzed cascade cyclization, which has been used to synthesize indole-fused 1,4-diazepinones. researchgate.net
Palladium catalysis is a cornerstone of modern organic synthesis, widely used for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net Palladium-catalyzed annulation reactions are particularly valuable for building heterocyclic and carbocyclic ring systems. nih.gov
A novel and efficient approach to functionalized furo[3,4-b]indol-1-ones involves a palladium-catalyzed sequential process starting from 2-(hydroxypropyn-1-yl)anilines. unipr.it This one-step transformation involves an initial cyclization to form the indole moiety, followed by the insertion of carbon monoxide and a second annulation to build the fused lactone ring. unipr.it This operationally simple method generates two fused heterocycles and three new bonds (C-N, C-C, and C-O) in a single transformation, using molecular oxygen as the oxidant. unipr.it This strategy provides direct access to complex furoindole molecules from readily available reagents in fair to high yields. unipr.it Other palladium-catalyzed methods, such as the arylation of ortho-alkynylanilines, are also used to synthesize substituted indoles, which can be precursors to more complex fused systems. rsc.org
Table 4: Palladium-Catalyzed Carbonylative Synthesis of Furo[3,4-b]indol-1-ones unipr.it
| Entry | Substrate (Substituent R) | Catalyst System | CO Pressure | Yield (%) |
|---|---|---|---|---|
| 1 | H | PdI₂/KI | 12 bar | 70 |
| 2 | 4-Me | PdI₂/KI | 12 bar | 75 |
| 3 | 4-Cl | PdI₂/KI | 12 bar | 65 |
| 4 | 4-OMe | PdI₂/KI | 12 bar | 80 |
This methodology leads to furo[3,4-b]indol-1-ones in fair to high yields using molecular oxygen as the sole oxidant. unipr.it
Synthesis of Specific Furoindole Isomers and Fused Systems
The construction of the furoindole core and its expanded analogues can be achieved through a variety of synthetic pathways, each offering unique advantages in terms of efficiency, regioselectivity, and substrate scope.
Tricyclic and Tetracyclic Furoindole Derivatives
The synthesis of tricyclic and tetracyclic furoindoles has been approached through the cyclization of suitably substituted indole precursors. A key strategy involves the nucleophilic substitution of hydroxyindole methyl esters with α-haloketones, which yields arylether ketones. These intermediates are then subjected to acid-catalyzed cyclization to form the fused furoindole systems.
For instance, the reaction of methyl 5-hydroxy-6-methoxyindole-3-carboxylate and methyl 6-hydroxy-5-methoxyindole-2-carboxylate with chloroacetone (B47974) or 3-chloro-2-butanone (B129570) in the presence of potassium carbonate affords the corresponding ether intermediates. rsc.org Subsequent treatment of these intermediates with trifluoroacetic acid in dichloromethane (B109758) at reflux leads to the formation of tricyclic furo[2,3-g]indoles and furo[3,2-e]indoles. rsc.org This methodology has also been extended to the synthesis of tetracyclic difuroindoles by utilizing dihydroxyindole precursors. rsc.org
| Starting Material | Reagent | Product | Ref. |
| Methyl 5-hydroxy-6-methoxyindole-3-carboxylate | Chloroacetone, K2CO3; then TFA | Tricyclic furo[2,3-g]indole derivative | rsc.org |
| Methyl 6-hydroxy-5-methoxyindole-2-carboxylate | 3-Chloro-2-butanone, K2CO3; then TFA | Tricyclic furo[3,2-e]indole derivative | rsc.org |
| Methyl 4,6-dihydroxyindole-2-carboxylate | α-Haloketones (2 equiv.) | Tetracyclic difuro[2,3-e:2',3'-g]indole derivative | rsc.org |
Spiro-Furoindole Formations via Carbonyl Ylide Cycloaddition
A notable method for the construction of complex spiro-furoindole frameworks involves the rhodium-catalyzed intramolecular [3+2] cycloaddition of carbonyl ylides. This approach has been successfully employed to synthesize spiro[furo[2,3-a]xanthene-2,3′-indolin]-2′-one scaffolds. The reaction proceeds through the generation of an oxonium ylide from a 3-diazooxindole (B1620072) and a bifunctional substrate, which then undergoes a highly diastereoselective intramolecular cycloaddition.
This methodology provides a pathway to biologically relevant polycyclic frameworks from readily accessible starting materials. The use of Rh2(OAc)4 as a catalyst is crucial for the efficient generation of the carbonyl ylide and the subsequent cyclization.
Synthesis of Indolofuran and Indolofuroquinoline Core Structures
The synthesis of indolofuran structures, particularly the benzofuro[3,2-b]indol-3-one core, has been achieved through a dearomative (3 + 2) cycloaddition reaction. This method involves the reaction of 2-nitrobenzofurans with para-quinamines, affording a range of benzofuro[3,2-b]indol-3-one derivatives in good to excellent yields with high diastereoselectivity. uomustansiriyah.edu.iq The reaction proceeds under mild conditions and represents the first example of an N-triggered dearomative (3 + 2) cycloaddition of 2-nitrobenzofurans. uomustansiriyah.edu.iq
Furthermore, the construction of benzofuran-thieno[3,2-b]indole-cored N,O,S-heteroacenes has been accomplished using the Fischer indolization as a key step. nih.gov This one-pot procedure utilizes methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylates to build the indole ring fused to the benzofuran (B130515) system. nih.gov
The synthesis of quinoline-fused indole systems, or indolofuroquinolines, has also been explored, often involving multi-step sequences or multi-component reactions to construct the complex heterocyclic framework.
Construction of Benzo[cd]furo[2,3-f]indole Systems
A specific procedure has been developed for the synthesis of the novel heterocyclic system, benzo[cd]furo[2,3-f]indole. This method is based on the cyclodehydration of 6-acylmethyloxy-1-alkyl-benzo[cd]indol-2(1H)-ones. researchgate.netnih.gov The reaction conditions can be controlled to selectively produce either 7- or 8-aryl derivatives of benzo[cd]furo[2,3-f]indol-4(5H)-ones. researchgate.netnih.gov The structures of these products have been confirmed by X-ray diffraction analysis. researchgate.netnih.gov This synthetic route represents a significant improvement over previously reported methods. researchgate.net
| Precursor | Reaction Condition | Product | Ref. |
| 6-Acylmethyloxy-1-alkyl-benzo[cd]indol-2(1H)-one | Cyclodehydration | 7- or 8-Aryl-benzo[cd]furo[2,3-f]indol-4(5H)-one | researchgate.netnih.gov |
Furo[3,4-b]carbazole and Indolofuroquinoxaline Synthesis
The synthesis of furo[3,4-b]carbazoles has been achieved through various strategies. One notable method involves a key Diels-Alder reaction under microwave irradiation, starting from 3-formylindole. metu.edu.tr This multi-step synthesis allows for the construction of these complex heterocycles. metu.edu.tr Another approach describes a metal-free, three-component reaction of indoles, tertiary propargylic alcohols, and activated alkynes to form furo[3,4-b]carbazole frameworks. The selectivity of this reaction towards the furo[3,4-b]carbazole product can be controlled by the choice of solvent, with toluene (B28343) favoring its formation. A palladium-catalyzed sequential process involving indolization, carbonylation, and lactonization of 2-(hydroxypropyn-1-yl)anilines also provides access to furo[3,4-b]indol-1-ones.
A direct and novel cascade reaction has been developed for the synthesis of 7H-indolo[3′,2′:4,5]furo[2,3-b]quinoxaline derivatives. rsc.org This one-pot methodology starts from methyl 2-(2-chloro-1H-indol-3-yl)-2-oxoacetate or its N-alkyl derivatives and proceeds under neutral or mildly acidic conditions. rsc.org This approach is highlighted as being more environmentally friendly than previous methods by avoiding the use of phosphorus oxychloride and strong alkali. rsc.org
Derivatization and Functionalization Strategies
The functionalization of the furoindole core is crucial for tuning its chemical and physical properties. Various strategies have been employed to introduce substituents at specific positions of the furoindole scaffold.
For 2,4-disubstituted furo[3,2-b]indole derivatives, structure-activity relationship (SAR) studies have guided the synthesis of new analogues with potential biological activity. The introduction of different substituents at the C2 and N4 positions of the furo[3,2-b]indole system has been systematically explored.
General strategies for the site-selective functionalization of the indole nucleus, which can be conceptually applied to furoindole systems, often rely on the use of directing groups. The installation of a directing group on the indole nitrogen can facilitate C-H activation at specific positions of the benzene (B151609) portion of the indole core (C4 to C7). For instance, an N-P(O)tBu2 group can direct arylation to the C6 and C7 positions, while a pivaloyl group at C3 can direct functionalization to the C4 and C5 positions. These methods allow for the introduction of a wide range of functional groups, including aryl, alkyl, silyl, and acyl groups.
| Functionalization Strategy | Target Position | Key Feature | Ref. |
| Introduction of substituents at C2 and N4 | C2 and N4 of furo[3,2-b]indole | SAR-guided synthesis | |
| Directing group-assisted C-H activation | C4-C7 of indole core | Site-selective functionalization |
Introduction of Methoxy (B1213986) and Other Activating Substituents
The incorporation of methoxy groups and other electron-donating substituents into the furo[3,2-f]indole framework is a key strategy for modulating the electronic properties and biological activity of these molecules. These activating groups can influence the reactivity of the heterocyclic system and provide handles for further functionalization.
One common strategy for the synthesis of methoxy-substituted furoindoles involves the reaction of a suitably substituted hydroxyindole with an α-haloketone, followed by cyclization. For instance, the synthesis of methoxy-substituted 2-phenylindoles has been explored as precursors to more complex systems. In a related approach, 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole has been synthesized as a potent inhibitor of tubulin polymerization. rsc.orgnih.gov While not directly yielding the this compound core, these methods highlight the feasibility of introducing methoxy groups onto the indole scaffold, a critical step for the synthesis of methoxy-substituted target compounds.
A plausible synthetic route to methoxy-substituted 7H-furo[3,2-f]indoles could involve the condensation of a methoxy-substituted 6-hydroxyindole (B149900) derivative with an appropriate α-haloketone or a related synthon. For example, the reaction of 3-formyl-5-methoxy-1-methyl-indole with other reagents has been used to construct larger heterocyclic systems. acs.org This indicates that methoxy-substituted indoles are viable starting materials for building fused ring systems.
A general procedure for the synthesis of related furo[3,2-g]chromen-7-one, which shares a furan (B31954) ring fused to a benzene ring, involves the Pechmann condensation of a phenol (B47542) with a β-ketoester in the presence of a condensing agent. A similar strategy could be envisioned for the synthesis of 7H-furo[3,2-f]indoles starting from an appropriately substituted 6-amino-5-hydroxyindole.
The following table summarizes representative examples of methoxy-substituted indole derivatives that serve as key intermediates or are structurally related to the target compound class.
| Compound Name | Starting Materials | Reagents and Conditions | Yield (%) | Reference |
| 3-Formyl-6-methoxy-2-(4-methoxyphenyl)indole | 4-Methoxyaniline, 4-methoxyphenylacetaldehyde | Vilsmeier-Haack formylation | Not Reported | rsc.orgnih.gov |
| 4-Chloro-7-methoxy-10,11-dimethyl-10H-pyrido[2,3-b]carbazole | 3-Formyl-5-methoxy-1-methyl-indole, 2-Acetyl-4-chloro-3-lithiopyridine ethylene (B1197577) glycol ketal | 1. Reaction of lithiated pyridine (B92270) with indole aldehyde. 2. Reductive cyclodehydration with triethylsilane/trifluoroacetic acid. | Not Reported | acs.org |
| 9-Methoxy-2-methyl-7H-furo[3,2-g]chromen-7-one | Not specified in abstract | Not specified in abstract | Not Reported | nih.gov |
Formation of Hybrid Furoindole Structures
The synthesis of hybrid molecules incorporating the furo[3,2-f]indole scaffold with other heterocyclic systems, such as spirocycles, is an area of growing interest for the development of compounds with unique three-dimensional structures and biological activities. These hybrid structures are often synthesized through multi-component reactions or cascade processes.
A notable approach to creating such hybrid systems is through the formation of spiro-fused indolines. For example, novel spiro[dihydropyridine-oxindole] derivatives have been synthesized through a three-component reaction of arylamines, isatin (B1672199), and cyclopentane-1,3-dione in acetic acid at room temperature. beilstein-journals.org This methodology, while starting from isatin (an indole-2,3-dione), demonstrates the principle of constructing spirocyclic systems fused to an indole core.
Another powerful strategy involves catalyzed cascade reactions. The synthesis of spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives has been achieved via a Cu(OTf)₂-catalyzed or a Cu(OTf)₂/Rh₂(OAc)₄-cocatalyzed multi-component cascade reaction of α-diazo esters, water, isatins, and malononitrile (B47326) or ethyl cyanoacetate. rsc.org This method provides access to complex spiro-fused furo-oxindoles in good to excellent yields.
Furthermore, gold-catalyzed cascade reactions of 4H-furo[3,2-b]indoles with allenamides have been developed to synthesize indolin-3-one derivatives, including spiropseudo-indoxyls. scispace.com This highlights a direct method to functionalize a pre-formed furoindole system to create spirocyclic structures. The reaction of furoindoles with allenamides in the presence of a gold catalyst leads to the formation of 2-spirocyclopentane-indolin-3-ones. scispace.com
The table below presents examples of the synthesis of hybrid indole structures, focusing on spiro-fused systems that are analogous or related to the furo[3,2-f]indole core.
| Hybrid Structure | Starting Materials | Reagents and Conditions | Yield (%) | Reference |
| Spiro[dihydropyridine-oxindoles] | Arylamine, Isatin, Cyclopentane-1,3-dione | Acetic acid, room temperature, 9-12 hours | Satisfactory | beilstein-journals.org |
| Spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives | α-Diazo esters, Water, Isatins, Malononitrile/Ethyl cyanoacetate | Cu(OTf)₂ or Cu(OTf)₂/Rh₂(OAc)₄, Green Chemistry conditions | 60-99 | rsc.org |
| 2-Spirocyclopentane-indolin-3-one derivatives | 4H-Furo[3,2-b]indoles, Allenamides | [Au(IPr)NTf₂] (5 mol %), CH₂Cl₂, -20 °C, 1-18 h | up to 68 | scispace.com |
| Tetrahydro-2H-furo[2,3-b]indol-2-one fused tetrahydroquinolines | N-alkyl o-aminobenzoketone, Indole | TFA, DCE, 80 °C | Not specified | acs.org |
Mechanistic Investigations in Furoindole Synthesis
Elucidation of Gold-Catalyzed Annulation Reaction Pathways
Gold catalysis has become a powerful tool in organic synthesis, particularly for reactions involving the activation of π-systems like alkynes and allenes. nih.gov In the context of furoindole synthesis, gold-catalyzed annulation reactions have been developed, offering a divergent route to either indole (B1671886) or furoindole structures through careful ligand selection. acs.orgrsc.org
A notable strategy involves the gold-catalyzed cyclization of ynamide precursors. rsc.org Mechanistic investigations suggest that the reaction pathway is highly dependent on the nature of the ancillary phosphine (B1218219) ligand attached to the gold catalyst. acs.org The proposed mechanism initiates with the activation of the ynamide by the gold(I) complex, enhancing its electrophilicity. nih.gov
Furoindole Pathway: When a bulky, electron-rich ligand such as Me₄ᵗBuXPhos is used, the reaction proceeds through a tandem annulation process. This pathway constructs the privileged furoindole architecture. rsc.org
Indole Pathway: Conversely, employing a less sterically demanding ligand like triphenylphosphine (B44618) favors a direct annulation to form the indole scaffold. Mechanistic studies indicate that under these conditions, the furoindole may act as a key intermediate that rearranges to the final indole product. acs.org
These ligand-controlled pathways highlight the catalyst's role in dictating the reaction's outcome. The ability to selectively synthesize either the furoindole or indole core from a common precursor by simply modulating the ligand represents a significant advancement in synthetic efficiency and diversity. acs.orgrsc.org
| Catalyst System | Precursor | Major Product | Pathway | Reference |
|---|---|---|---|---|
| Gold(I) / Me₄ᵗBuXPhos | Ynamide | Furoindole | Tandem Annulation | rsc.org |
| Gold(I) / Triphenylphosphine | Ynamide | Indole | Direct Annulation (via Furoindole intermediate) | acs.orgrsc.org |
Studies on Photoinitiated Ring Opening Processes in Spiro-Furoindoles
Spiro-furoindoles are a class of photochromic compounds that undergo reversible structural changes upon exposure to light. Understanding the mechanism of the photoinitiated ring-opening process is key to designing new materials with tailored optical properties. Studies on 1′,3′,3′-trimethyl-1,2-tetramethylenespiro[7H-furo(3,2-f)-(2H-1)-benzopyran-7,2′-indolines] have provided significant insights into this phenomenon. rsc.org
Upon irradiation, these spiro-furoindoles undergo a ring-opening reaction to form a colored, planar merocyanine (B1260669) dye. The reverse reaction, ring-closing, can be initiated thermally or by irradiation with light of a different wavelength. Detailed spectroscopic and computational studies have been employed to elucidate the transient species involved in this transformation. rsc.org
A key finding was the direct observation of an elusive intermediate in the ring-opening process of a 6-(tert-butyl) substituted derivative. By using low-temperature (77 K) spectroscopy, researchers were able to detect and characterize an acoplanar cis-cisoid intermediate. This intermediate has a sufficiently long lifetime at this temperature to allow for the measurement of its absorption and fluorescence spectra. The existence of this intermediate on both the thermal and photoinitiated reaction pathways was further supported by Density Functional Theory (DFT) calculations. rsc.org
| Process | Key Species | Method of Observation | Supporting Evidence | Reference |
|---|---|---|---|---|
| Photoinitiated Ring Opening | Acoplanar cis-cisoid intermediate | Low-temperature (77 K) absorption and fluorescence spectroscopy | Density Functional Theory (DFT) calculations | rsc.org |
Mechanisms of Cycloaddition Reactions Involving Furoindoles
Cycloaddition reactions are a cornerstone of synthetic chemistry for constructing cyclic molecules with high stereoselectivity. nih.gov Furoindoles, particularly 4H-furo[3,2-b]indoles, can participate as synthons in these transformations to build more complex polycyclic architectures.
One prominent example is the (4+3) cycloaddition reaction between 4H-furo[3,2-b]indoles and oxyallyl cations to generate cyclohepta[b]indoles. The mechanism of such reactions has been investigated using DFT methods, revealing that the reaction proceeds through a stepwise pathway. Gold-catalyzed cycloadditions have also been explored, where the catalyst activates an alkyne or allene, triggering a cyclization cascade. For instance, a proposed mechanism for a gold-catalyzed intramolecular (3+2) annulation involves the formation of a cyclic gold carbene intermediate, which then undergoes a 1,2-hydrogen shift to yield the final product.
In a related transformation, the reaction of 4H-furo[3,2-b]indoles with copper-carbenes, generated from diazoacetates, leads to 2-alkenylidene-3-oxoindolines. This cascade reaction involves the initial addition of the copper-carbene to the furoindole, followed by a selective opening of the furan (B31954) ring. This methodology presents an alternative to gold-catalyzed processes and can overcome certain selectivity issues.
Investigation of Hydrocarboxylation Reaction Pathways
Mechanistic investigations specifically detailing the hydrocarboxylation reaction pathways for the 7H-Furo[3,2-f]indole scaffold are not extensively documented in the currently reviewed scientific literature. While hydrocarboxylation and related C-H functionalization reactions are of significant interest for indole derivatives in general, direct studies on the furo[3,2-f]indole core system appear to be limited. acs.org
Identification and Characterization of Key Reaction Intermediates
The elucidation of reaction mechanisms is critically dependent on the identification and characterization of transient intermediates. In the synthesis and transformation of furoindoles, several key intermediates have been proposed and, in some cases, directly observed.
In the gold-catalyzed annulation of ynamides, the reaction is believed to proceed through a gold-activated ynamide intermediate. acs.org This initial complexation increases the electrophilicity of the alkyne, facilitating nucleophilic attack and subsequent cyclization. Furthermore, the furoindole product itself has been identified as a key intermediate in the ligand-dependent pathway leading to substituted indoles. acs.org
For photoinitiated ring-opening processes in spiro-furoindoles, a pivotal breakthrough has been the spectroscopic and computational identification of an acoplanar cis-cisoid intermediate. rsc.org This species represents a transient state between the closed spiro form and the open merocyanine form.
In cycloaddition reactions , the nature of the intermediate is dictated by the catalyst and reactants. Gold-catalyzed processes are proposed to involve key intermediates such as cyclic gold carbene species. In contrast, reactions utilizing diazo compounds with other metals, like copper, proceed via the formation of a metal-carbene complex which then reacts with the furoindole substrate.
| Reaction Type | Identified or Proposed Intermediate | Method of Identification | Reference |
|---|---|---|---|
| Gold-Catalyzed Annulation | Gold-activated ynamide | Mechanistic Proposal | acs.org |
| Gold-Catalyzed Annulation | Furoindole (as intermediate to indole) | Mechanistic Studies | acs.org |
| Photoinitiated Ring Opening | Acoplanar cis-cisoid intermediate | Low-Temperature Spectroscopy, DFT Calculations | rsc.org |
| Gold-Catalyzed Cycloaddition | Cyclic gold carbene | Mechanistic Proposal | |
| Copper-Catalyzed Cascade | Copper-carbene complex | Mechanistic Proposal |
Structure Activity Relationship Sar Studies of Furoindole Derivatives
Methodological Frameworks for SAR Analysis
The elucidation of SAR for furoindole derivatives employs a variety of methodological frameworks, ranging from traditional synthetic approaches to sophisticated computational modeling.
A primary experimental approach involves the systematic synthesis of a series of structurally related compounds. nih.govnih.gov In this method, specific parts of the lead molecule, such as substituents on the aromatic rings or the nature of the linking groups, are methodically altered. nih.gov These new analogs are then subjected to biological assays to determine their activity. By comparing the biological data across the series of compounds, researchers can deduce which structural modifications lead to enhanced or diminished activity. For instance, in the study of related furo[3,2-b]indole derivatives, researchers synthesized a series of 2,4-disubstituted analogs to establish clear SAR for anticancer activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that seeks to establish a mathematical correlation between the chemical structure and biological activity. This method uses statistical models to relate physicochemical properties or theoretical molecular descriptors of a series of compounds to their known biological activities. The resulting QSAR models can then be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts.
Molecular modeling and docking studies represent another critical computational tool. These techniques generate three-dimensional models of the furoindole derivatives and their biological targets, such as enzymes or receptors. mdpi.comresearchgate.net By simulating the binding interaction between the small molecule and the target protein, researchers can gain insights into the specific atomic-level interactions that govern binding affinity and selectivity. This understanding can guide the design of new derivatives with improved binding characteristics. For example, docking studies on indole-2-carboxamides have been used to understand their binding modes within the active sites of kinases like EGFR, BRAFV600E, and VEGFR-2. mdpi.com
Influence of Molecular Architecture and Substituents on Biological Modulatory Effects
In studies of related furo[3,2-b]indole derivatives, the substitution pattern on both the furan (B31954) and indole (B1671886) rings has been shown to be crucial for their anticancer properties. For example, the introduction of a hydroxymethyl group at the C-2 position of the furo[3,2-b]indole scaffold was found to be a key feature for its anticancer activity against certain cell lines. nih.gov Furthermore, the nature of the substituent at the N-4 position of the indole ring significantly modulates the activity. A furan-2-yl)methanol group at this position in one of the most promising agents from a study on 2,4-disubstituted furo[3,2-b]indoles highlights the importance of this position for selective anticancer activity. nih.gov
The influence of substituents is also evident in the study of schweinfurthin analogs, where an indole system replaces a resorcinol (B1680541) substructure. The position of prenyl or geranyl substituents on the indole ring dramatically affects the antiproliferative activity and potency of the compounds. nih.gov Specifically, a prenyl group at the C-3 position of the indole ring resulted in the most potent compound in the series. nih.gov
While specific SAR data for a broad range of 7H-Furo[3,2-f]indole derivatives is not extensively available in the public domain, the principles derived from its isomers suggest that modifications at various positions of the this compound core would similarly have a profound impact on biological activity. The following table illustrates hypothetical modifications based on common synthetic strategies for related heterocyclic systems, which could be explored to establish a detailed SAR for this specific scaffold.
| Compound ID | R1 (Indole N-7) | R2 (Furan C-2) | Hypothetical Biological Effect |
| FI-001 | H | H | Baseline Activity |
| FI-002 | CH₃ | H | Potential increase in lipophilicity |
| FI-003 | H | COOH | Introduction of a polar, hydrogen-bonding group |
| FI-004 | Benzyl | Phenyl | Increased steric bulk and potential for π-π stacking |
| FI-005 | H | 4-Fluorophenyl | Altered electronic properties and metabolic stability |
This table is for illustrative purposes to show potential avenues for SAR exploration and does not represent experimentally verified data for this compound.
Correlation of Furoindole Structural Features with Specific Receptor or Enzyme Interactions
The biological effects of furoindole derivatives are mediated through their interaction with specific biological macromolecules, primarily receptors and enzymes. The structural features of the furoindole scaffold dictate the nature and strength of these interactions.
The indole nitrogen can act as a hydrogen bond donor, a crucial interaction for anchoring the molecule within a binding site. sci-hub.se For instance, in the binding of indole-based inhibitors to Rho kinase (ROCK), the indole N-H is proposed to form a key hydrogen bond with the backbone of a methionine residue in the ATP-binding pocket. sci-hub.se
Substituents on the furoindole ring system can engage in various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with the amino acid residues of the target protein. In the case of indole-2-carboxamide inhibitors of EGFR, different substituents on the indole ring were shown to interact with specific residues in the kinase domain, influencing their inhibitory potency and selectivity. mdpi.com
For example, the binding of some inhibitors to the androgen receptor's binding function 3 (BF3) allosteric site is a key mechanism for overcoming resistance to conventional anti-androgens. nih.gov While specific receptor or enzyme targets for this compound derivatives are not yet widely reported, studies on related structures provide a framework for understanding these potential interactions. The table below outlines known interactions for related indole and furo-heterocyclic compounds, which can guide future investigations into the targets of this compound derivatives.
| Compound Class | Target | Key Structural Interactions | Reference |
| Indole-2-carboxamides | EGFR, BRAFV600E, VEGFR-2 | Interactions with the kinase hinge region, hydrophobic pockets, and gatekeeper residues. | mdpi.com |
| Indole and 7-azaindole (B17877) derivatives | Rho kinase (ROCK) | Hydrogen bonding from the indole N-H to the protein backbone. | sci-hub.se |
| Indole-2-one derivatives | p38 MAP kinase | Not specified in detail in the provided abstract. | researchgate.net |
| 1H-Indole-2-carboxamides | Androgen Receptor (BF3 site) | Allosteric inhibition. | nih.gov |
Computational Chemistry and Theoretical Characterization of Furo 3,2 F Indole
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of furoindole derivatives is a key determinant of their reactivity and photophysical properties. Computational methods, particularly Density Functional Theory (DFT), are widely employed to investigate these characteristics. mdpi.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), allow for the optimization of molecular geometry and the calculation of various electronic parameters. nih.govnih.gov
A central aspect of this analysis is the study of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov For instance, studies on related indole (B1671886) derivatives have shown how substituents on the heterocyclic core can modulate the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity. mdpi.com
Molecular Electrostatic Potential (MESP) maps are another valuable tool. They illustrate the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) regions. This information is critical for predicting non-covalent interactions and the sites of chemical reactions. nih.gov Theoretical studies on indole analogues have used MESP to understand intermolecular interactions, such as hydrogen bonding. nih.gov
Table 1: Key Parameters in Electronic Structure Analysis of Furoindole Analogues
| Parameter | Description | Significance | Computational Method |
|---|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to ionization potential and susceptibility to electrophilic attack. nih.gov | DFT (e.g., B3LYP/6-311++G(d,p)) |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to electron affinity and susceptibility to nucleophilic attack. nih.gov | DFT (e.g., B3LYP/6-311++G(d,p)) |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and optical properties. nih.gov | DFT (e.g., B3LYP/6-311++G(d,p)) |
| MESP | Molecular Electrostatic Potential. | Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack and intermolecular interactions. nih.gov | DFT |
These computational analyses provide a foundational understanding of the intrinsic properties of the furoindole scaffold, which is essential for the rational design of new functional molecules.
Computational Elucidation of Reaction Mechanisms
For example, theoretical calculations have been used to support proposed mechanisms in the synthesis of complex indole derivatives. nih.gov In multicomponent reactions, where several reactants combine in a one-pot synthesis, computational studies can help to elucidate the sequence of events. nih.govresearchgate.net DFT calculations can be used to model proposed intermediates and transition states, comparing their calculated energies to determine the most likely reaction pathway. nih.gov
In the context of palladium-catalyzed synthesis of fused indol-1-ones, a proposed reaction pathway involves a sequence of cyclization, carbon monoxide insertion, and a second annulation step. unipr.it Computational modeling can be employed to investigate the energetics of each step in such catalytic cycles, clarifying the role of the catalyst and the factors that control product selectivity. unipr.it Similarly, in the dearomative (3+2) cycloaddition reactions used to create benzofuro[3,2-b]indol-3-one derivatives, a plausible reaction mechanism was proposed based on the experimental outcomes, which could be further substantiated through computational analysis of the transition states. mdpi.com
These computational investigations are not merely academic; they provide practical guidance for optimizing reaction conditions, such as temperature, catalyst choice, and solvent, to improve yields and selectivity in the synthesis of novel furoindole compounds. nih.govacs.org
Molecular Docking and Ligand Recognition Studies
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery and helps in understanding the interactions that govern the biological activity of compounds like furoindole derivatives. nih.govthesciencein.org
In these studies, a 3D model of the target protein is used, and the furoindole analogue is placed into the binding site. The docking software then calculates the most stable binding poses and estimates the binding affinity, often expressed as a docking score or binding energy. nih.govthesciencein.org These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. nih.govnih.gov
For instance, docking studies on various indole-based compounds have been performed to evaluate their potential as inhibitors for targets like cyclin-dependent kinase 2 (CDK2), acetylcholinesterase (AChE), and aromatase. nih.govnih.govmdpi.com In a study of furo[2,3-b]indol-3a-ol derivatives as potential CDK2 inhibitors, molecular docking revealed that the most promising compounds had excellent binding energies within the enzyme's active site. nih.gov Similarly, a study on 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid as a potential aromatase inhibitor used docking to show the formation of polar hydrogen bonds and hydrophobic interactions within the binding cavity of the enzyme. nih.govresearchgate.net
The stability of these computationally predicted ligand-protein complexes can be further assessed using molecular dynamics (MD) simulations, which simulate the movement of atoms over time, providing insights into the dynamic stability of the interaction. nih.govnih.gov
Table 2: Examples of Molecular Docking Studies on Furoindole-Related Scaffolds
| Compound Class | Protein Target | Key Findings from Docking |
|---|---|---|
| Furo[2,3-b]indol-3a-ol derivatives | Cyclin-dependent kinase 2 (CDK2) | Identified compounds with excellent binding energies, suggesting potential as anticancer agents. nih.gov |
| 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid | Human placental aromatase | Revealed formation of polar hydrogen bonds and hydrophobic interactions within the binding cavity. nih.govresearchgate.net |
| Indole-based thiadiazole derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Verified the binding interactions of potent dual inhibitors within the active sites of the enzymes. mdpi.com |
| 3a,4-dihydro-3H- nih.govresearchgate.netresearchgate.netoxazaphospholo[3,4-a]indole-1-oxide derivatives | K-Ras oncoprotein | Showed promising interactions with the protein target, with one compound exhibiting the strongest binding affinity. thesciencein.org |
These studies underscore the utility of molecular docking in identifying promising furoindole-based candidates for further development and in explaining their structure-activity relationships at a molecular level.
Computationally-Driven Design and Optimization of Furoindole Analogues
Computational methods are increasingly used not just to analyze existing molecules but to proactively design new ones with desired properties. This in silico design process allows for the rapid evaluation of virtual libraries of compounds, saving significant time and resources compared to traditional synthesis and screening. nih.govnih.gov
The process often begins with a known active compound or a "hit" from a high-throughput screen. nih.govnih.gov Medicinal chemists then use computational tools to design analogues with modifications aimed at improving potency, selectivity, or pharmacokinetic properties. nih.gov For example, structure-based design utilizes the 3D structure of the target protein to design ligands that fit optimally into the binding site. nih.gov A library of virtual fluoro-analogs of Combretastatin A-4 was generated and evaluated using docking simulations, which indicated that the novel analogs had better docking energy scores than the parent compound. nih.gov
Another strategy involves creating chimeric proteins or grafting functional epitopes onto a stable scaffold, as demonstrated in the design of soluble analogues of membrane proteins. nih.gov While not directly involving furoindoles, this principle of modular design can be applied to create novel furoindole-based molecules with tailored functionalities.
Optimization efforts also focus on improving drug-like properties. Computational models can predict properties like solubility, permeability, and metabolic stability. For example, in the optimization of pyrazole (B372694) derivatives, a library of 44 analogs was designed based on a hit compound, leading to the identification of promising candidates with good predicted oral bioavailability. nih.gov Similarly, in the development of allosteric indole amide inhibitors of p97, medicinal chemistry optimization, guided by computational analysis, led to analogues with improved potency and aqueous solubility. nih.gov These computational approaches enable a multi-parameter optimization process, balancing biological activity with the necessary physicochemical properties for a successful therapeutic agent. mdpi.com
Comparative Analysis of Furoindole Analogues (e.g., COMPARE analysis)
Comparative analysis methods are computational tools used to find relationships between compounds based on their activity profiles across a panel of cell lines. The National Cancer Institute's (NCI) COMPARE algorithm is a prominent example. It allows researchers to compare the pattern of growth inhibition of a novel compound against the patterns of thousands of standard agents in the NCI-60 human tumor cell line screen.
A high correlation coefficient (Pearson correlation coefficient) between the novel compound and a known agent suggests that they may share a similar mechanism of action. This can provide valuable clues about the new compound's biological target and pathway.
In a study on 2,4-disubstituted furo[3,2-b]indole derivatives, the most promising agent, compound 10a , was subjected to COMPARE analysis. nih.gov The results showed that the cellular activity fingerprint of 10a was similar to that of NSC-754549, an isostere of YC-1. nih.gov This finding suggests that compound 10a might exert its anticancer effects through a mechanism related to that of YC-1, which is known to be a soluble guanylate cyclase activator and hypoxia-inducible factor-1 (HIF-1) inhibitor. This information is crucial for guiding further mechanistic studies and developing the compound as a potential drug candidate for specific cancer types, such as renal cancer, against which it showed significant activity. nih.gov
This type of comparative bioinformatic analysis serves as a powerful hypothesis-generating tool, linking the chemical structure of a novel furoindole analogue to a potential biological mechanism by comparing its cellular effects to those of well-characterized compounds.
Based on a comprehensive search of available scientific literature, there is no specific information documented for the compound 7H-Furo[3,2-f]indole concerning the biological modulatory activities and mechanistic insights outlined in your request.
Extensive research exists for the broader class of "indole derivatives" in the contexts of cholinesterase inhibition, monoamine oxidase inhibition, histone deacetylase modulation, and antimicrobial actions. However, these findings are associated with different indole-based scaffolds and not the specific this compound core structure.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of your request, as the necessary data for this compound within the specified subsections (6.1.1, 6.1.2, 6.1.3, 6.2.1, 6.2.2) is not present in the searched literature.
Biological Modulatory Activities and Mechanistic Insights Excluding Therapeutic Efficacy and Clinical Outcomes
Interactions with Biological Targets
Although direct interactions of 7H-furo[3,2-f]indole with viral glycoproteins are not extensively documented, research on analogous indole-containing compounds provides valuable insights into potential antiviral mechanisms. The indole (B1671886) nucleus is a key pharmacophore in many compounds that exhibit antiviral properties by targeting various stages of the viral life cycle.
For instance, a study on a series of 2,4-disubstituted furo[3,2-b]indole derivatives—an isomer of the compound —identified a lead compound, (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol (compound 10a), with selective anticancer activity against A498 renal cancer cells. A COMPARE analysis suggested its mechanism might be similar to NSC-754549, an isostere of YC-1, hinting at potential interactions with specific cellular targets involved in cancer progression rather than direct viral interactions.
While not involving a viral glycoprotein, the interaction of other indole derivatives with viral proteins is well-documented. For example, some indole-based compounds have been shown to inhibit the NS5B RNA-dependent RNA polymerase of the Hepatitis C virus. This suggests that the furo[3,2-f]indole scaffold could potentially be functionalized to interact with viral enzymes or structural proteins, though specific evidence for this is currently lacking.
Cellular Pathway Modulation
The modulation of cellular pathways by furo-indole derivatives has been more extensively studied, particularly in the context of cancer. The structural similarity of these compounds to endogenous molecules allows them to interact with and modulate various signaling cascades.
One notable study on substituted furo[3,2-e]pyrido[4,3-b]indoles, which contain a furo-indole core, identified a highly active compound (12b) that acts as a potent inhibitor of both DNA topoisomerase I and II. nih.gov This dual inhibitory activity leads to the inhibition of cell proliferation and induces a significant accumulation of L1210 leukemia cells in the G2/M phase of the cell cycle. nih.gov Topoisomerases are crucial enzymes involved in managing DNA topology during replication and transcription, and their inhibition is a well-established anticancer strategy.
Furthermore, general studies on indole derivatives have highlighted their ability to modulate a wide array of cellular pathways. These include pathways involved in inflammation, cell proliferation, and apoptosis. For example, certain indole compounds have been shown to affect the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses. Others have been found to influence the activity of various protein kinases that are critical for cell growth and survival. However, specific data linking the this compound scaffold to these pathways is not yet available.
Table of Research Findings on Furo-Indole Derivatives
| Compound Class | Biological Target/Pathway | Observed Effect | Cell Lines | Reference |
| Furo[3,2-e]pyrido[4,3-b]indoles | DNA Topoisomerase I and II | Inhibition of enzyme activity, cell cycle arrest at G2/M | L1210, B16, MCF7 | nih.gov |
| 2,4-disubstituted Furo[3,2-b]indoles | Undisclosed (similar to NSC-754549) | Selective anticancer activity | A498 |
Advanced Research Perspectives and Future Directions
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of the furoindole core and its derivatives is a key area of research, with an increasing emphasis on sustainability and efficiency. rsc.orgresearchgate.net Traditional multi-step syntheses are often plagued by low yields and the use of hazardous reagents. researchgate.net Consequently, the development of greener and more atom-economical methods is a priority.
Recent advancements in synthetic organic chemistry offer promising avenues for the construction of furoindole scaffolds. Methodologies such as palladium-catalyzed reactions have been effectively used for creating fused indole (B1671886) systems. For instance, a one-step palladium-catalyzed process has been developed for the synthesis of furo[3,4-b]indol-1-ones from 2-(hydroxypropyn-1-yl)anilines, involving a sequence of indolization, carbonylation, and lactonization. unipr.it This method efficiently generates two fused heterocyclic rings and three new bonds in a single operation. unipr.it Similarly, a two-step palladium-catalyzed synthesis has been developed for furo[3,2-b:4,5-b′]diindoles, which involves a regioselective Suzuki–Miyaura cross-coupling followed by a double N-arylation. rsc.org
The principles of green chemistry are also being integrated into indole synthesis. researchgate.netsruc.ac.uk This includes the use of environmentally benign solvents like water or ethanol (B145695), and the employment of biocatalysts or metal-free catalysts. rsc.orgnih.gov For example, a sustainable multicomponent synthesis of indoles has been reported using ethanol as a solvent and avoiding metal catalysts. rsc.org The use of enzymes in the synthesis of marine-derived alkaloids is another emerging green approach. nih.gov Furthermore, strategies that reduce waste and energy consumption, such as one-pot reactions and cascade reactions, are being explored. nih.govacs.org Photoredox catalysis, for instance, has enabled radical cascade reactions for the synthesis of complex indole alkaloids in a green and economical manner. acs.org
| Synthetic Strategy | Key Features | Catalyst/Reagents | Example Application | Reference |
| Palladium-Catalyzed Carbonylative Cyclization | One-pot, high efficiency, forms multiple bonds | PdI2/KI, CO, O2 | Synthesis of furo[3,4-b]indol-1-ones | unipr.it |
| Multicomponent Reaction | Mild conditions, benign solvent, metal-free | Formic acid, isocyanides | de novo assembly of indole core | rsc.org |
| Photoredox Catalysis | Radical cascade, green and economic | Visible light, photocatalyst | Asymmetric total synthesis of monoterpene indole alkaloids | acs.org |
| Enzymatic Reactions | High selectivity, green chemistry | Enzymes (e.g., halogenases, oxidases) | Synthesis of marine-derived indole alkaloids | nih.gov |
This table provides examples of modern synthetic strategies applicable to the synthesis of furoindole and related indole derivatives.
Integration of Advanced Computational Techniques for Rational Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties and predicting their behavior before synthesis. nih.govnih.gov For furoindole derivatives, techniques like molecular docking, molecular dynamics (MD) simulations, and density functional theory (DFT) are being employed to elucidate structure-activity relationships (SARs) and guide the design of new compounds. nih.govresearchgate.net
In the context of drug design, in silico screening can identify potential biological targets and predict the binding affinity of furoindole ligands. nih.govnih.gov For example, molecular docking studies on furo[2,3-b]indol-3a-ol derivatives have been used to investigate their potential as Cyclin-dependent kinase 2 (CDK2) inhibitors, revealing key protein-ligand interactions. nih.gov These studies can predict binding energies and favorable conformations within the active site of a target protein. nih.gov Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted computationally to assess the drug-likeness of novel compounds early in the discovery process. nih.gov
MD simulations provide insights into the dynamic behavior of ligand-protein complexes, assessing the stability of the binding interactions over time. nih.gov DFT calculations can be used to understand the electronic properties of the furoindole scaffold, which is crucial for both its biological activity and its potential in materials science. nih.gov These computational approaches, when used in concert, facilitate a more targeted and efficient discovery process, reducing the reliance on traditional high-throughput screening of large compound libraries. nih.gov
| Computational Technique | Application in Furoindole Research | Predicted Properties | Example | Reference |
| Molecular Docking | Predicting binding modes and affinities of ligands to biological targets. | Binding energy, protein-ligand interactions, potential biological targets. | Investigating furo[2,3-b]indol-3a-ol derivatives as CDK2 inhibitors. | nih.gov |
| Molecular Dynamics (MD) Simulation | Assessing the stability of ligand-protein complexes over time. | Conformational stability, dynamic interactions. | Studying the stability of furo[2,3-b]indol-3a-ol in the CDK2 active site. | nih.gov |
| Density Functional Theory (DFT) | Calculating electronic structure and properties. | HOMO-LUMO gap, charge distribution, reactivity. | Investigating the electronic properties of novel furo[2,3-b]indol-3a-ol derivatives. | nih.gov |
| In Silico ADMET Prediction | Evaluating drug-likeness and pharmacokinetic profiles. | Absorption, distribution, metabolism, excretion, toxicity. | Screening of indole chalcones for potential anti-SARS-CoV-2 activity. | nih.gov |
This table summarizes the application of advanced computational techniques in the study of furoindole and related compounds.
Exploration of Novel Biological Modulatory Mechanisms
The furoindole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. nih.govnih.gov Research into furo[3,2-f]indole and its isomers is uncovering novel mechanisms of biological modulation, with potential applications in oncology, inflammatory diseases, and neurodegenerative disorders. nih.govmdpi.comnih.gov
Furoindole derivatives have shown significant potential as anticancer agents. nih.govmdpi.com For instance, a series of 2,4-disubstituted furo[3,2-b]indole derivatives were synthesized and evaluated for their anticancer activity, with one compound showing selective and significant inhibitory activity against renal cancer cells. nih.gov The mechanisms of action for such compounds can be diverse, including the inhibition of protein kinases, induction of apoptosis, and suppression of cell proliferation. nih.govnih.gov Furo[3,2-e]pyrido[4,3-b]indole derivatives have demonstrated cytotoxic properties and the ability to inhibit both DNA topoisomerases I and II. nih.gov Some furoindoles have also been investigated for their ability to enhance the activity of other anticancer drugs, such as histone deacetylase (HDAC) inhibitors. nih.gov
Beyond cancer, furoindoles are being explored for other therapeutic indications. Derivatives of furo[3,2-c]coumarins have been identified as low-micromolar inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are key targets in the treatment of Alzheimer's disease. mdpi.com Additionally, certain furo[3,2-b]indole derivatives have demonstrated analgesic and anti-inflammatory activities. nih.gov The identification of novel biological targets for these scaffolds is an active area of research, often aided by in silico target prediction and subsequent biological validation. nih.govresearchgate.netasbmb.org
| Furoindole Derivative Class | Biological Activity | Potential Therapeutic Area | Mechanism of Action (if known) | Reference |
| Furo[3,2-b]indoles | Anticancer | Renal Cancer | Not fully elucidated, may involve pathways similar to YC-1 isosteres | nih.gov |
| Furo[3,2-e]pyrido[4,3-b]indoles | Cytotoxic | Cancer | Inhibition of DNA topoisomerases I and II | nih.gov |
| Furo[3,2-c]coumarins | Enzyme Inhibition | Alzheimer's Disease | Inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) | mdpi.com |
| Furo[3,2-b]indoles | Analgesic & Anti-inflammatory | Pain & Inflammation | Not specified | nih.gov |
| Furoindoles | SAHA Enhancement | Cancer | Potentiation of HDAC inhibitor activity | nih.gov |
This table highlights the diverse biological activities and potential therapeutic applications of various furoindole scaffolds.
Investigation of Functional Properties for Material Science Applications
Photochromic materials, which undergo a reversible change in color upon exposure to light, are of great interest for applications in smart devices, data storage, and ophthalmic lenses. oup.comnih.gov The investigation of fused heterocyclic systems, including those containing indole moieties, has revealed promising photochromic behavior. nih.govnih.govacs.org While specific studies on 7H-Furo[3,2-f]indole are limited, the general principles of photochromism in related compounds suggest its potential in this area.
The photochromism in many heterocyclic systems, such as naphthopyrans, is based on a photo-induced 6π-electrocyclic ring-opening reaction. oup.com Upon irradiation with UV light, a colorless, closed form of the molecule converts to a highly conjugated and colored open form. oup.com This process is typically reversible, with the molecule returning to its colorless state either thermally in the dark or by irradiation with visible light. oup.comnih.gov
For some indole-containing systems, such as phenylindole alkene dimers, a proposed mechanism for the color change involves a [2+2] cycloaddition upon irradiation, forming a strained cyclobutene (B1205218) unit. nih.gov This is followed by a light-induced [2+2] reverse reaction to regenerate the original compound. nih.gov The absorption properties and the kinetics of the forward and reverse reactions can be tuned by modifying the chemical structure of the molecule. oup.com The fluorescence properties of indole derivatives can also be modulated by light, leading to applications as fluorescent switches. researchgate.net The study of photochromism in fused heterocycles like thieno[3,2-b]phosphole oxides has shown that it is possible to achieve photoswitching using visible light, which is advantageous for many applications. acs.org The exploration of this compound and its derivatives could lead to the discovery of novel photochromic systems with unique switching characteristics.
| Compound Class | Photochromic Mechanism | Color Change | Potential Application | Reference |
| Naphthopyrans | 6π-electrocyclic ring-opening | Colorless to red/brown | Ophthalmic lenses | oup.com |
| Phenylindole Alkene Dimers | [2+2] cycloaddition | Colorless to pink/purple | Photochromic inks, writable materials | nih.gov |
| Arylidene Heterocycles | E/Z photoisomerization | Varies with structure | Molecular switches | nih.govacs.org |
| Thieno[3,2-b]phosphole Oxides | Pericyclic ring-closing/opening | Colorless to colored | Visible light photoswitches | acs.org |
This table illustrates the mechanisms and potential applications of photochromism in various heterocyclic systems related to furoindoles.
Q & A
What are the key challenges in synthesizing 7H-Furo[3,2-f]indole derivatives, and how can reaction conditions be optimized?
Basic Research Question
Synthetic routes for this compound derivatives often face challenges such as low yields, instability of intermediates, and regioselectivity issues. For example, the synthesis of structurally similar indole-furan hybrids (e.g., 5-fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole) requires precise control of reaction parameters like solvent polarity, catalyst loading, and reaction time. In one protocol, PEG-400/DMF mixtures and CuI catalysis enabled efficient azide-alkyne cycloaddition, achieving a moderate yield (42%) after column chromatography . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst screening : Transition metals like Cu(I) improve reaction efficiency in click chemistry.
- Purification methods : Gradient elution with ethyl acetate/hexane (70:30) effectively isolates products .
How can computational methods guide the design of this compound-based bioactive compounds?
Advanced Research Question
Molecular docking and in silico screening are critical for predicting bioactivity. For example, furan-indole hybrids like Furan-2-yl(1H-indol-3-yl)methanone showed docking scores of -7.5 against the FLT3 kinase receptor, a target in myelogenous leukemia, compared to the reference drug Gliteritinib (-9.3) . Methodological steps include:
- Target selection : Prioritize receptors with validated roles in disease (e.g., FLT3 for leukemia).
- Scoring algorithms : Use software like AutoDock Vina to evaluate binding affinity and pose stability.
- Lead optimization : Modify substituents (e.g., methoxy groups) to enhance interactions with hydrophobic pockets .
What spectroscopic techniques are essential for characterizing this compound derivatives?
Basic Research Question
Structural validation requires a combination of:
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regiochemistry and substituent positions. For example, methyl groups on the furan ring produce distinct singlet signals in <sup>1</sup>H NMR .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight with <1 ppm error (e.g., FAB-HRMS for indole-furan hybrids) .
- X-ray crystallography : Resolve ambiguities in fused-ring systems, as demonstrated for related benzopyranones .
How do structural modifications of this compound impact its pharmacokinetic properties?
Advanced Research Question
Derivatization alters solubility, metabolic stability, and bioavailability. For instance:
- Lipophilic groups (e.g., tert-butyl esters) improve membrane permeability but may reduce aqueous solubility .
- Electron-withdrawing substituents (e.g., fluorine) enhance metabolic resistance by blocking cytochrome P450 oxidation .
- In vitro assays : Use Caco-2 cell monolayers to measure permeability and liver microsomes to assess metabolic stability .
How can contradictory bioactivity data for this compound derivatives be resolved?
Advanced Research Question
Discrepancies in reported activities (e.g., anticancer vs. anti-inflammatory effects) often arise from:
- Assay variability : Differences in cell lines (e.g., FLT3-mutant vs. wild-type leukemia cells) .
- Concentration gradients : Dose-response curves must span physiologically relevant ranges (e.g., 0.1–100 µM).
- Off-target effects : Use CRISPR-based gene knockout models to validate target specificity .
What are the best practices for analyzing degradation products of this compound under storage?
Basic Research Question
Stability studies require:
- Forced degradation : Expose compounds to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4–8 weeks.
- Analytical tools : LC-MS/MS identifies degradation products (e.g., oxidative furan ring cleavage) .
- Storage recommendations : Store at -20°C under inert gas (N2) to prevent dimerization .
How can structure-activity relationship (SAR) studies inform the design of this compound-based inhibitors?
Advanced Research Question
SAR workflows involve:
- Scaffold diversification : Introduce substituents at C-3 (indole) and C-2 (furan) to probe steric and electronic effects.
- Biological profiling : Test analogs against enzyme panels (e.g., kinases, cytochrome P450s) .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent properties with activity .
What role do fused-ring heterocycles play in the biological activity of this compound?
Basic Research Question
The fused indole-furan system enhances:
- Planarity : Facilitates intercalation into DNA or protein binding pockets.
- Electron density : The furan oxygen participates in hydrogen bonding, as seen in FLT3 kinase inhibition .
- Metabolic stability : Rigid structures resist enzymatic degradation compared to acyclic analogs .
How can researchers address low yields in multi-step syntheses of this compound derivatives?
Advanced Research Question
Strategies to improve efficiency:
- One-pot reactions : Combine azide formation and cycloaddition to minimize intermediate isolation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) .
- Catalyst recycling : Immobilize Cu(I) on silica to reduce metal leaching and costs .
What analytical workflows are recommended for detecting this compound in complex matrices?
Advanced Research Question
For plant extracts or biological samples:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
